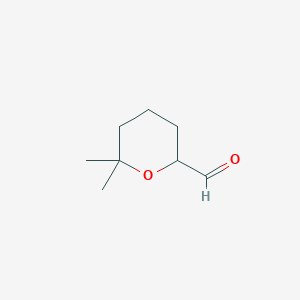
6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is an organic compound with the molecular formula C8H14O2 It is a derivative of tetrahydropyran, characterized by the presence of two methyl groups at the 6th position and an aldehyde group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpropanal with hydroxylamine hydrochloride in the presence of sodium acetate, followed by reduction with sodium borohydride. Another method includes the use of 2-oxoisovaleric acid with S-methylisothiourea or S-ethylisothiourea.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with adjustments for scalability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products
Oxidation: 6,6-Dimethyltetrahydro-2H-pyran-2-carboxylic acid.
Reduction: 6,6-Dimethyltetrahydro-2H-pyran-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial products.
Mecanismo De Acción
The mechanism of action of 6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyltetrahydro-2H-pyran-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
6,6-Dimethyltetrahydro-2H-pyran-2-one: Similar structure but with a ketone group instead of an aldehyde.
6,6-Dimethyltetrahydro-2H-pyran-3-amine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
6,6-Dimethyltetrahydro-2H-pyran-2-carbaldehyde is unique due to the specific positioning of the aldehyde group, which influences its reactivity and interaction with other molecules. This unique structure makes it valuable in synthetic chemistry and various research applications.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
6,6-dimethyloxane-2-carbaldehyde |
InChI |
InChI=1S/C8H14O2/c1-8(2)5-3-4-7(6-9)10-8/h6-7H,3-5H2,1-2H3 |
Clave InChI |
ALOIUDXRMHLTMS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(O1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


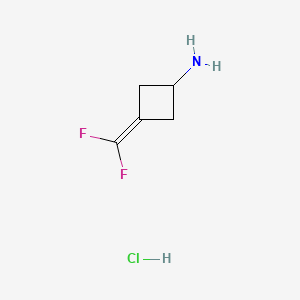
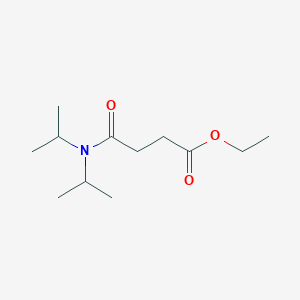

![2-(3-(9-chloro-3-methyl-4-oxoisoxazolo[4,3-c]quinolin-5(4H)-yl)phenyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14020450.png)
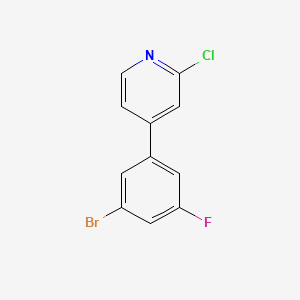
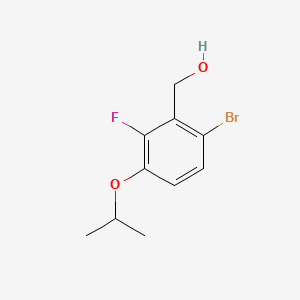
![2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[(6R,8S,9S,13R)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14020467.png)
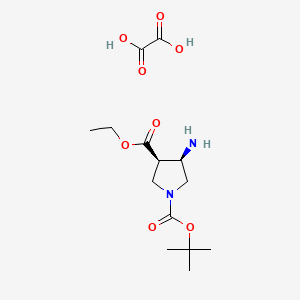
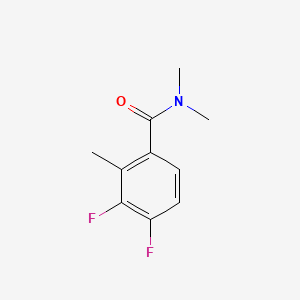
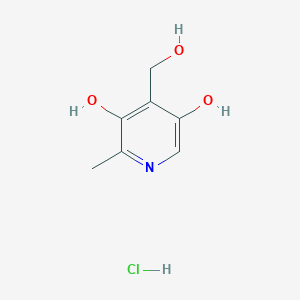
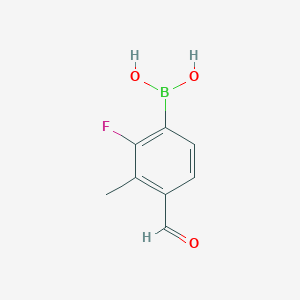
![S-[2-chloro-4-(fluorosulfonyl)phenyl] dimethylcarbamothioate](/img/structure/B14020495.png)
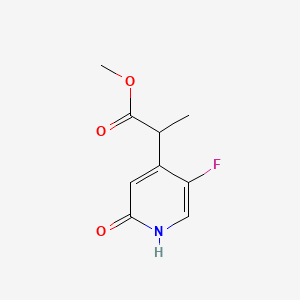
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B14020504.png)
